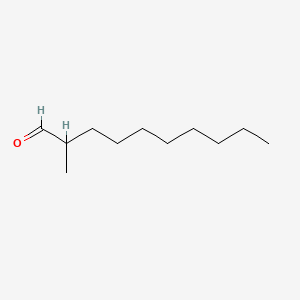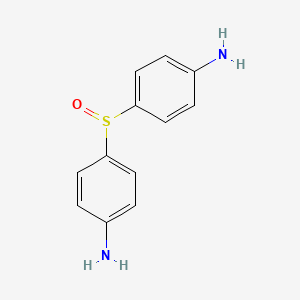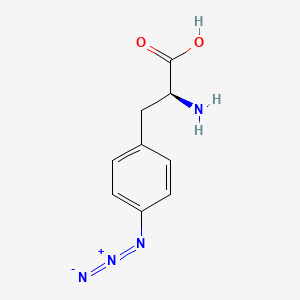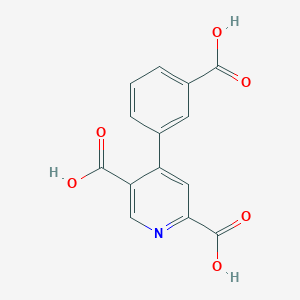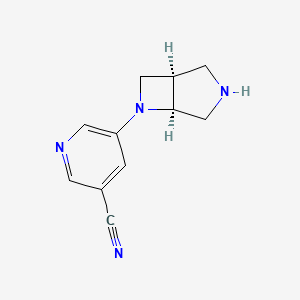
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Scientific Research Applications
Synthesis and Structure-Activity Relationship Studies
- A study by Ji et al. (2007) in "Journal of Medicinal Chemistry" focused on synthesizing and evaluating a series of ligands derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The study emphasized the stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core and the substitution effects on the pyridine ring, leading to several compounds with interesting pharmacological profiles (Ji et al., 2007).
Reaction Mechanisms and Degradation Studies
- Research by Stoodley and Whitehouse (1974) in "Journal of the Chemical Society. Perkin Transactions 1" investigated the mechanism of degradation of benzylpenicillinic and phenoxymethylpenicillinic acid by mercury(II) acetate. This study involved compounds related to 3,6-diazabicyclo[3.2.0]heptane and provided insights into chemical reactions and product formation under specific conditions (Stoodley & Whitehouse, 1974).
Novel Synthesis and Functional Properties
- Girgis, Kalmouch, and Hosni (2004) in "Amino Acids" described the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. This research highlighted the innovative approach to constructing amino acid derivatives and evaluated the fluorescence properties of the synthesized pyridines (Girgis, Kalmouch, & Hosni, 2004).
Development of PET Radioligands
- A study by Gao et al. (2012) in "Bioorganic & Medicinal Chemistry" explored the radiosynthesis and in vivo evaluation of a compound as a potential PET tracer for α7 nicotinic acetylcholine receptors. The study provided insights into the synthesis, radiochemical purity, and specific radioactivity of the tracer, emphasizing its potential for imaging cerebral α7-nAChR in mice (Gao et al., 2012).
Pyridine Formation from Azabicyclo[3.2.0]Hept-2-en-4-ones
- Research by Hemming et al. (2011) in "Organic Letters" investigated the formation of pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene. This study proposed a key step involving a [2 + 2]-cycloreversion, providing a new pathway for the synthesis of pyridines, which parallels the synthesis of benzenes from cyclopentadienones (Hemming et al., 2011).
properties
CAS RN |
370882-41-0 |
|---|---|
Product Name |
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- |
Molecular Formula |
C11H12N4 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
InChI Key |
GPXAWLDGWSBLKM-MWLCHTKSSA-N |
Isomeric SMILES |
C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Canonical SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Appearance |
Solid powder |
Other CAS RN |
370882-41-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




